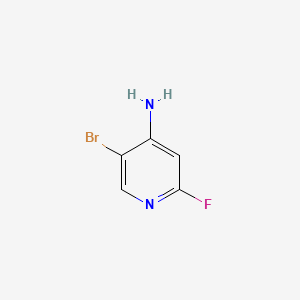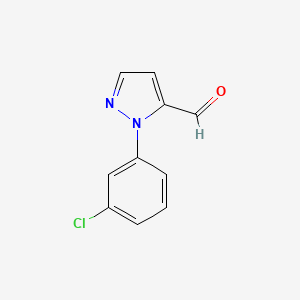
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dimerization in Aprotic Media
1-(Tert-butoxycarbonyl)-protected N-carboxanhydrides of amino acids, including compounds similar to 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, can dimerize in the presence of a base in aprotic media. This process leads to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which have various applications in organic synthesis (Leban & Colson, 1996).
Crystal Structure Studies
The compound has been studied for its crystal structure, which reveals important information about its molecular conformation. Such information is crucial in understanding how these compounds interact in chemical reactions and can inform the synthesis of new compounds (Yuan, Cai, Huang, & Xu, 2010).
Synthesis of Derivatives
Derivatives of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid have been synthesized for various purposes, including the creation of new compounds for potential pharmaceutical applications. These derivatives undergo characterization and structural confirmation through methods like X-ray diffraction studies (Naveen et al., 2007).
Reactions with Enamines
Research has explored the reactions of compounds similar to 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid with enamines. This involves studying the mechanisms of these reactions, which are critical for developing new synthetic methods in organic chemistry (Rossi et al., 2007).
Development of Protected Amino Acid Analogs
The compound has been used in the preparation of orthogonally protected amino acid analogs. These analogs have various applications in peptide synthesis and the study of protein structures and functions (Hammarström et al., 2005).
Coupling Reactions
The tert-butoxycarbonyl group in related compounds has been used in palladium-catalyzed coupling reactions. These reactions are important in the synthesis of complex organic molecules, including pharmaceuticals (Wustrow & Wise, 1991).
Synthesis of Other Heterocyclic Compounds
The compound is involved in the synthesis of various heterocyclic compounds, which are crucial in drug development and other areas of chemistry (Brandi et al., 2006).
Eigenschaften
IUPAC Name |
3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXKJYRZDKBBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)
![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)
![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)




![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)
![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)

